molecular formula C7H16N2 B175947 Ethyl-pyrrolidin-2-ylmethyl-amine CAS No. 129231-12-5

Ethyl-pyrrolidin-2-ylmethyl-amine

Cat. No. B175947
CAS RN: 129231-12-5
M. Wt: 128.22 g/mol
InChI Key: WBPMBVAAVPXDKI-UHFFFAOYSA-N
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Description

Ethyl-pyrrolidin-2-ylmethyl-amine, also known as EPT, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of the amino acid pyrrolidine and has a structure composed of a five-membered ring with two nitrogen atoms and an alkyl chain. EPT has been studied for its ability to act as a neurotransmitter, as well as its potential to be used as a reagent in chemical synthesis.

Scientific Research Applications

Drug Discovery

The five-membered pyrrolidine ring, which is a part of the N-(pyrrolidin-2-ylmethyl)ethanamine structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Treatment of Human Diseases

Bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature from 2015 to date . These compounds have shown potential in the treatment of various human diseases .

Asymmetric Organocatalysis

Substituted chiral pyrrolidines, such as N-(pyrrolidin-2-ylmethyl)ethanamine, represent one of the most common heterocyclic structural motifs present in biologically active natural and synthetic compounds . This scaffold also plays a crucial role as a building block in organic synthesis and characterizes the structure of many ligands .

Construction of Complex Molecular Architectures

Asymmetric organocatalysis has emerged as a very powerful tool for the facile construction of complex molecular architectures . A deeper knowledge of organocatalytic reaction mechanisms has been acquired, allowing for the fine-tuning of the structures of privileged catalysts or proposing completely new molecular entities that are able to efficiently catalyze these transformations .

Synthesis of Pyrrolidine-Based Organocatalysts

Recent advances in the asymmetric synthesis of organocatalysts deriving from or related to proline, a compound structurally similar to N-(pyrrolidin-2-ylmethyl)ethanamine, have been reported . These advances have led to the development of new synthetic methods for substituted pyrrolidines .

Synthesis of N-(pyridin-2-yl)amides

N-(pyridin-2-yl)amides were synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .

properties

IUPAC Name

N-(pyrrolidin-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-8-6-7-4-3-5-9-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPMBVAAVPXDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562879
Record name N-[(Pyrrolidin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyrrolidin-2-ylmethyl)ethanamine

CAS RN

129231-12-5
Record name N-[(Pyrrolidin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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